I-2 Receptor Affinity vs. Dichloro Analog
This compound shows a Ki of 6.3 nM for the Imidazoline I-2 receptor [1]. In contrast, the structurally related analog 3,5-dichloro-N-(1H-imidazol-2-ylmethyl)aniline exhibits a significantly weaker affinity with a Ki of 200 nM for the same receptor under identical assay conditions [2].
Comparator (3,5-dichloro) Ki = 200 nM
~33-fold higher reported affinity
| Evidence Dimension | Binding affinity (Ki) for Imidazoline I-2 receptor |
|---|---|
| Target Compound Data | Ki = 6.3 nM |
| Comparator Or Baseline | 3,5-dichloro-N-(1H-imidazol-2-ylmethyl)aniline, Ki = 200 nM |
| Quantified Difference | ~33-fold higher affinity (lower Ki) for the target compound |
| Conditions | Radioligand displacement assay using [3H]-Idazoxan in rabbit kidney homogenate |
Why This Matters
For research into I-2 receptor function, this compound provides a 33-fold increase in potency, allowing for the use of lower concentrations and reducing the potential for off-target effects, which is a critical selection criterion for in vitro studies.
- [1] BindingDB. BDBM50473179 (CHEMBL13917). Affinity Data: Ki = 6.30 nM for Imidazoline I-2 receptor. View Source
- [2] BindingDB. BDBM50473198 (CHEMBL13925). Affinity Data: Ki = 200 nM for Imidazoline I-2 receptor. View Source
